1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene
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Overview
Description
1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene is an organic compound with the molecular formula C10H11BrFN It is a derivative of benzene, featuring a bromine atom, a fluorine atom, and a cyclopropylaminomethyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-fluorobenzylamine, followed by the introduction of the cyclopropylaminomethyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the cyclopropylaminomethyl group, allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-(cyclopropylaminomethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-3-iodobenzene: This compound has an iodine atom instead of the cyclopropylaminomethyl group, leading to different reactivity and applications.
1-Fluoro-3-bromobenzene: Lacks the cyclopropylaminomethyl group, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are valuable in research and industrial applications .
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRUMNYJAMSEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742771 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-51-6 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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